2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine
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Overview
Description
2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine is a modified nucleoside analog It is characterized by the presence of acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar and a trifluoromethyl group at the 8-position of the adenine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine typically involves the acetylation of adenosine derivatives. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the desired positions .
Industrial Production Methods
Industrial production of 2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or ammonia can be employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce deacetylated or other functionalized analogs .
Scientific Research Applications
2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The acetyl groups may also influence the compound’s solubility and cellular uptake, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2’,3’,5’-Tri-O-acetyladenosine: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioactive.
8-Trifluoromethyladenosine: Does not have the acetyl groups, which may affect its solubility and reactivity.
2’,3’,5’-Tri-O-acetyl-8-methyladenosine: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical properties
Uniqueness
2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine is unique due to the combination of acetyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
76513-88-7 |
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Molecular Formula |
C17H18F3N5O7 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-amino-8-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H18F3N5O7/c1-6(26)29-4-9-11(30-7(2)27)12(31-8(3)28)15(32-9)25-14-10(13(21)22-5-23-14)24-16(25)17(18,19)20/h5,9,11-12,15H,4H2,1-3H3,(H2,21,22,23)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
CGINBVWZNFCUAM-SDBHATRESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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